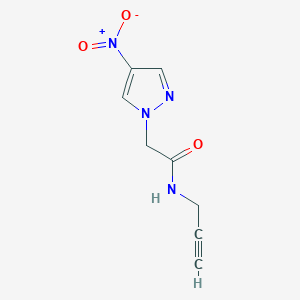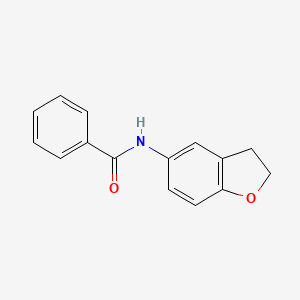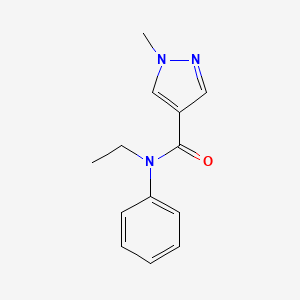![molecular formula C18H21NO4S B7502644 (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid](/img/structure/B7502644.png)
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid, also known as PSAP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid is not fully understood, but it is believed to involve the binding of the compound to specific targets such as enzymes or receptors. This binding can lead to the inhibition of the target's activity, which can have various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, this compound has been shown to inhibit the growth of cancer cells by targeting the carbonic anhydrase enzyme. This compound has also been studied for its potential anti-inflammatory and anti-diabetic effects, as well as its ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid in lab experiments is its high potency and selectivity towards specific targets. This makes it a valuable tool for studying the biological effects of these targets. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on (2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid. One potential area of research is the development of this compound-based inhibitors for other enzymes and receptors, which could have various therapeutic applications. Another potential direction is the study of this compound's interactions with different biological systems, such as the nervous system or the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different scientific fields.
Méthodes De Synthèse
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-propylbenzenesulfonyl chloride with L-phenylalanine methyl ester hydrochloride, followed by hydrolysis and acidification. The resulting compound can be purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Applications De Recherche Scientifique
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research has been the development of this compound-based inhibitors for different enzymes and receptors. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes such as acid-base balance and bone resorption.
Propriétés
IUPAC Name |
(2S)-3-phenyl-2-[(4-propylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-2-6-14-9-11-16(12-10-14)24(22,23)19-17(18(20)21)13-15-7-4-3-5-8-15/h3-5,7-12,17,19H,2,6,13H2,1H3,(H,20,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWSPRJCIGJJFG-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B7502603.png)

![4-Methyl-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B7502619.png)


![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)

![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7502643.png)
